Phenyl vinyl ether

Cationic polymerization Polymer chemistry Mechanism

Phenyl vinyl ether (PVE; CAS 766-94-9), systematically named (ethenyloxy)benzene or phenoxyethylene, is an aryl vinyl ether monomer of molecular formula C₈H₈O and molecular weight 120.15 g·mol⁻¹. It is a colorless liquid with a flash point of 16 °C, density 0.978 g·mL⁻¹ at 25 °C, and refractive index n₂₀/D 1.522.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 766-94-9
Cat. No. B1213313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl vinyl ether
CAS766-94-9
Synonymsphenyl vinyl ether
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC=COC1=CC=CC=C1
InChIInChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyNHOGGUYTANYCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Vinyl Ether (CAS 766-94-9) – Class Identity and Procurement-Relevant Physicochemical Profile


Phenyl vinyl ether (PVE; CAS 766-94-9), systematically named (ethenyloxy)benzene or phenoxyethylene, is an aryl vinyl ether monomer of molecular formula C₈H₈O and molecular weight 120.15 g·mol⁻¹ [1]. It is a colorless liquid with a flash point of 16 °C, density 0.978 g·mL⁻¹ at 25 °C, and refractive index n₂₀/D 1.522 [2]. PVE belongs to the broader vinyl ether class but is distinguished by the direct attachment of a phenoxy substituent to the vinyl group, which fundamentally alters its electronic character, polymerization mechanism, and polymer properties relative to its alkyl vinyl ether counterparts [3].

Why Alkyl Vinyl Ethers or Styrenics Cannot Replace Phenyl Vinyl Ether (766-94-9) Without Experimental Revalidation


Although phenyl vinyl ether shares the CH₂=CH–O– backbone with commodity alkyl vinyl ethers such as ethyl vinyl ether (EVE) and n-butyl vinyl ether (BVE), the electron-withdrawing phenoxy substituent fundamentally reprogrammes its reaction manifold [1]. Under cationic conditions, PVE propagates predominantly via intramolecular Friedel–Crafts alkylation of the pendant phenyl ring rather than through sequential vinyl addition, producing chromane-type repeat units and severely limiting achievable molecular weight (Mₙ ≈ 0.3 × 10³, Mw/Mₙ = 2.19) [1]. In radical polymerization, PVE does not undergo homopolymerization at all, in stark contrast to its sulfur analog phenyl vinyl sulfide and to many alkyl vinyl ether–maleic anhydride pairs [2][3]. These mechanistic singularities mean that a process optimized for an alkyl vinyl ether or a styrenic monomer will fail if PVE is dropped in as a presumed equivalent, and vice versa.

Quantitative Differentiation of Phenyl Vinyl Ether (CAS 766-94-9) Against Its Closest Comparators


Cationic Propagation Mechanism: PVE Follows an Intramolecular Friedel–Crafts Pathway Instead of Vinyl Addition, Yielding Oligomeric Products (Mₙ ≈ 300) vs. High-Molecular-Weight Polymers from Alkyl Vinyl Ethers

Under cationic polymerization conditions with SnCl₄ coinitiator in dichloromethane at –78 °C, phenyl vinyl ether (PhVE) does not propagate via sequential vinyl addition like alkyl vinyl ethers. NMR analysis of the products revealed that propagation proceeds through intramolecular Friedel–Crafts alkylation between a PhVE-derived carbocation and the phenyl ring of the penultimate unit, generating chromane-type structures and liberating a new carbocation via sec-benzylic ether cleavage [1]. This mechanistic diversion caps the molecular weight: after 6 h, PhVE reached 100% conversion but gave only Mₙ = 0.3 × 10³ (Mw/Mₙ = 2.19), whereas alkyl vinyl ethers such as isobutyl vinyl ether (IBVE) readily achieve Mₙ > 10⁴ under comparable living cationic conditions [1][2]. Blocking the ortho-positions of the phenyl ring (as in 2,4,6-trimethylphenyl vinyl ether) suppresses the Friedel–Crafts side reaction and restores vinyl-addition propagation, enabling living polymerization with controlled molecular weight [1].

Cationic polymerization Polymer chemistry Mechanism

Radical Homopolymerization Inability: PVE Does Not Homopolymerize Under Standard Radical Conditions, Unlike Phenyl Vinyl Sulfide and Certain Alkyl Vinyl Ether–Acceptor Pairs

A direct comparative study demonstrated that p-substituted phenyl vinyl sulfides (PVS) undergo facile radical homopolymerization with 2,2′-azobisisobutyronitrile (AIBN) as initiator, yielding measurable kinetic constants, whereas phenyl vinyl ethers do not homopolymerize at all under identical radical conditions [1]. This is further corroborated by a 1932 report showing that PVE is the least sensitive vinyl ether to iodine-initiated polymerization and does not convert to polymeric forms under heat or UV light, unlike alkyl vinyl ethers which slowly polymerize under these stimuli [2]. Additionally, PVE does not copolymerize with vinyl acetate in the presence of benzoyl peroxide, whereas alkyl vinyl ethers participate in copolymerization under radical conditions [3]. The orders of polymerization for iodine-initiated products ranged from 18 to 82 for polymerizable vinyl ethers, but PVE was excluded from this range due to its resistance [2].

Radical polymerization Monomer reactivity Thioether comparison

Cationic Propagation Rate Constant: PVE (kp⁺ ≈ 1,450 dm³·mol⁻¹·s⁻¹) Reacts ~7.4-Fold Faster Than Styrene (kp⁺ ≈ 195 dm³·mol⁻¹·s⁻¹) but Shows Distinct Kinetic Behavior vs. Alkyl Vinyl Ethers

The propagation rate constant (kp⁺) for phenyl vinyl ether (PhViE) was measured directly in nitrobenzene at 298 K using 4-ClC₆H₄CO⁺SbF₆⁻ as initiator [1]. PhViE exhibited kp⁺ = 1,450 ± 200 dm³·mol⁻¹·s⁻¹, which is approximately 7.4-fold greater than styrene (kp⁺ = 195 ± 15 dm³·mol⁻¹·s⁻¹) and ~3.9-fold greater than indene (kp⁺ = 373 ± 15 dm³·mol⁻¹·s⁻¹) under identical conditions [1]. The enthalpy of polymerization for PhViE was determined as −ΔHp = 110 ± 10 kJ·mol⁻¹, significantly higher than that of styrene (−ΔHp = 64 ± 2.5 kJ·mol⁻¹), reflecting the greater thermodynamic driving force [1]. Notably, 2-chloroethyl vinyl ether (CEViE) exhibited kp⁺ ≈ 10⁴ dm³·mol⁻¹·s⁻¹, approximately an order of magnitude higher than PhViE, consistent with the higher electron density on the vinyl group of alkyl-substituted vinyl ethers compared to aryl-substituted ones [1].

Cationic polymerization kinetics Propagation rate constant Reactivity comparison

Copolymer Glass Transition Temperature Ranking: Phenyl Vinyl Ether Copolymers Exhibit Intermediate Tg Between Ethyl and n-Butyl Vinyl Ether Copolymers, Enabling Thermal Property Tuning

In a systematic study of alternating copolymers of vinyl ethers with methyl 2-cyano-3-phenyl-2-propenoate (MCP) and 2-phenyl-1,1-dicyanoethene (PDE), the glass transition temperatures (Tg) of the resulting copolymers were measured by DSC [1]. The order of decreasing Tg values was: ethyl vinyl ether > phenyl vinyl ether > 2-chloroethyl vinyl ether > isobutyl vinyl ether > n-butyl vinyl ether, and this ranking was consistently reproduced for both MCP and PDE copolymer series [1]. Phenyl vinyl ether copolymers thus occupy a distinct intermediate position in the thermal property spectrum, affording higher Tg than copolymers derived from flexible alkyl vinyl ethers (n-butyl, isobutyl) but lower Tg than those from ethyl vinyl ether, reflecting the balance between the rigidity of the pendant phenyl ring and the flexibility of the ether linkage [1].

Copolymer thermal properties Glass transition temperature DSC characterization

Hepatotoxic Potential: Phenyl Vinyl Ether Depletes Hepatic Glutathione in Mice, Whereas n-Butyl Vinyl Ether Shows No Significant Effect, Indicating Aryl-Specific Toxicity

In a comparative in vivo study, 4-nitrophenyl vinyl ether (NPVE) and phenyl vinyl ether (PVE) administered intraperitoneally to mice significantly lowered hepatic non-protein sulfhydryl (NP-SH) content, a marker of glutathione depletion, although they did not elevate serum glutamate pyruvate transaminase (GPT) activity [1]. In contrast, n-butyl vinyl ether (BVE) showed no significant effects on either hepatic NP-SH content or serum GPT activity under identical conditions [1]. Mice pretreated with buthionine sulfoximine (a glutathione synthesis inhibitor) became sensitized to the toxicity of NPVE, confirming that glutathione-dependent detoxification pathways are critical for managing the reactive metabolites derived specifically from aryl vinyl ethers [1]. The study concluded that aryl vinyl ethers (NPVE and PVE) are more hepatotoxic than the alkyl vinyl ether BVE [1]. A separate mutagenicity study found that PVE was non-mutagenic toward Salmonella typhimurium TA100 and TA100NR, whereas electron-deficient aryl vinyl ethers (e.g., 4-nitrophenyl, 4-cyanophenyl) exhibited mutagenicity via epoxide intermediates [2].

Toxicology Glutathione depletion Hepatotoxicity

Cationic Copolymerization Reactivity: Hammett ρ = −1.76 for Ring-Substituted Phenyl Vinyl Ethers Quantifies Electronic Tunability Absent in Alkyl Vinyl Ethers

Phenyl vinyl ether (M₁) was cationically copolymerized with a series of ring-substituted phenyl vinyl ethers (M₂, substituents: p-CH₃O, m-CH₃O, p-CH₃, m-CH₃, p-Cl, m-Cl) in toluene at −78 °C with stannic tetrachloride as catalyst [1]. Monomer reactivity ratios (r₁) were determined by gas chromatographic monitoring of residual monomers and evaluated using the integral form of the Mayo–Lewis equation [1]. A linear Hammett correlation was established between log (1/r₁) and the σ constants of the ring substituents, yielding a reaction constant ρ = −1.76 with a correlation coefficient r = 0.990 [1]. The negative ρ value confirms that electron-donating substituents on the phenyl ring increase the relative reactivity of the vinyl ether toward its own carbocationic active center, consistent with a cationic propagation mechanism where the transition state is stabilized by increased electron density at the β-carbon [1]. Alkyl vinyl ethers lack this aromatic substituent handle and therefore cannot be electronically tuned through ring substitution.

Cationic copolymerization Monomer reactivity ratios Hammett analysis

Evidence-Backed Application Scenarios Where Phenyl Vinyl Ether (CAS 766-94-9) Provides Quantifiable Advantage


Synthesis of Chromane-Containing Oligomers via Cationic Friedel–Crafts Cascade Polymerization

The unique intramolecular Friedel–Crafts propagation mechanism of PVE under cationic conditions [1] directly generates oligomeric products with chromane-type repeat units. This is not replicable with alkyl vinyl ethers, which undergo exclusive vinyl-addition propagation. Researchers designing benzopyran-functional materials, cyclic oligomer libraries, or step-growth networks based on the 1,4-divinyloxybenzene motif can exploit this mechanism as a core synthetic strategy [1]. The oligomeric nature of the product (Mₙ ~ 300) is advantageous when low-MW functional telechelics or crosslinkable prepolymers are desired.

Alternating Copolymer Design with Electron-Deficient Comonomers for Intermediate-Tg Coatings and Optical Materials

The established Tg ranking (ethyl VE > phenyl VE > 2-chloroethyl VE > i-butyl VE > n-butyl VE) across two independent copolymer families [2] provides a quantitative basis for selecting PVE when an intermediate glass transition temperature is required. PVE copolymerizes in alternating fashion with electron-deficient monomers such as maleic anhydride and dicyanoethenes, yielding equimolar copolymers with well-defined microstructure [2][3]. This makes PVE a rational procurement choice for formulators targeting thermal properties between those achievable with ethyl and n-butyl vinyl ethers.

Electronically Tunable Vinyl Ether Library Through Ring Substitution with Predictable Reactivity

The linear Hammett correlation (ρ = −1.76, r = 0.990) for cationic copolymerization reactivity of ring-substituted phenyl vinyl ethers [4] enables researchers to quantitatively predict the relative reactivity of novel PVE derivatives before synthesis. This structure–reactivity relationship is absent in alkyl vinyl ethers and provides a rational framework for designing vinyl ether libraries with graded reactivity for precision copolymerization or for probing electronic effects in carbocationic chemistry [4].

Radical-Inert Vinyl Ether Component in Hybrid Cure Formulations Requiring Selective Reactivity

Unlike alkyl vinyl ethers, which exhibit slow radical polymerization under thermal or photolytic conditions, PVE is completely inert toward radical homopolymerization [5][6]. This property is exploited in dual-cure systems where a vinyl ether is required to remain unreacted during a radical-initiated stage (e.g., UV-cured acrylate network formation) and subsequently undergo cationic polymerization in a second stage. PVE's radical inertness also prevents unintended gelation during storage of formulations containing both radical and cationic initiators, a practical advantage documented since 1932 [6].

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